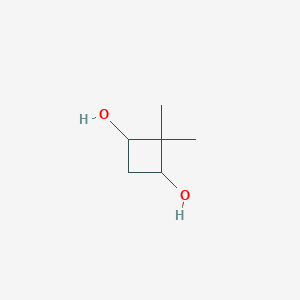
2,2-Dimethylcyclobutane-1,3-diol
説明
2,2-Dimethylcyclobutane-1,3-diol is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,2-Dimethylcyclobutane-1,3-diol (C6H12O2) is a compound that has garnered attention in organic chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, synthesis methods, and relevant research findings.
Structural Characteristics
The molecular structure of this compound is characterized by a cyclobutane ring with two hydroxyl groups positioned at the 1 and 3 positions. The molecular formula is C6H12O2, and its structural representation can be summarized as follows:
- Molecular Formula : C6H12O2
- SMILES Notation : CC1(C(CC1O)O)C
- InChI Key : CREZVKNYLKCGGU-UHFFFAOYSA-N
Synthesis Methods
The synthesis of this compound typically involves reduction reactions of corresponding diester compounds. A notable method includes the use of dimethylcyclobutanone as a precursor, which undergoes various chemical transformations to yield the desired diol . The following table summarizes some synthesis pathways:
| Methodology | Starting Material | Reaction Type | Product Yield (%) |
|---|---|---|---|
| Reduction | Dimethylcyclobutanone | Reduction | Variable |
| Oxidative Cleavage | Cyclobutane-1,2-diol | Oxidative cleavage | High yield |
Biological Activity
Research on the biological activity of this compound is limited but suggests potential applications in various fields:
- Antimicrobial Properties : Preliminary studies indicate that cyclobutane derivatives exhibit varying degrees of antimicrobial activity. The hydroxyl groups may contribute to this effect by enhancing solubility and interaction with microbial membranes .
- Pheromone Synthesis : The compound is noted for its role in synthesizing sex pheromones for agricultural pests. This application highlights its significance in pest management strategies .
Antimicrobial Activity
A study conducted on similar cyclobutane derivatives demonstrated their effectiveness against specific bacterial strains. While direct studies on this compound are sparse, the structural similarities suggest a potential for similar activity.
Pheromone Research
Research has shown that derivatives of dimethylcyclobutane can be used to synthesize pheromones for various mealybug species. This application underscores the compound's relevance in agricultural chemistry and pest control strategies .
Research Findings
Recent investigations have focused on the oxidative cleavage of related cyclobutane diols to produce valuable ketoaldehydes and diketones. These studies reveal insights into reaction mechanisms and product yields that could be applicable to this compound synthesis and its derivatives .
特性
IUPAC Name |
2,2-dimethylcyclobutane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(2)4(7)3-5(6)8/h4-5,7-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CREZVKNYLKCGGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443981-71-2 | |
| Record name | 2,2-dimethylcyclobutane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















